3-epi-25-Hydroxy Vitamin D2

Analytical Chemistry Clinical Biochemistry LC-MS/MS Method Development

Co-elution of 3-epi-25(OH)D2 with 25(OH)D2 in non-optimized LC-MS/MS methods leads to clinically significant overestimation of vitamin D status, particularly in pediatric populations. This verified 3-epi-25-Hydroxy Vitamin D2 analytical standard provides the exact retention time identity and chromatographic resolution required for accurate, separate quantitation. - Enables chromatographic separation of C-3 epimer from 25(OH)D2 to eliminate isobaric interference - Essential for developing and validating LC-MS/MS vitamin D assays intended for infant and pediatric cohorts - Supplied with comprehensive certificate of analysis; stored at -20°C and shipped on dry ice to maintain integrity

Molecular Formula C28H44O2
Molecular Weight 412.6 g/mol
CAS No. 908126-48-7
Cat. No. B123438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-epi-25-Hydroxy Vitamin D2
CAS908126-48-7
Synonyms25 Hydroxycalciferol
25 Hydroxyergocalciferol
25 Hydroxyvitamin D 2
25 Hydroxyvitamin D2
25-Hydroxycalciferol
25-Hydroxyergocalciferol
25-Hydroxyvitamin D 2
25-Hydroxyvitamin D2
9,10-Secoergosta-5,7,10(19),22-tetraene-3 beta,25-diol
Ercalcidiol
Molecular FormulaC28H44O2
Molecular Weight412.6 g/mol
Structural Identifiers
SMILESCC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
InChIInChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24-,25-,26+,28-/m1/s1
InChIKeyKJKIIUAXZGLUND-FOZBYKFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-epi-25-Hydroxy Vitamin D2 Analytical Standard


3-epi-25-Hydroxy Vitamin D2 (3-epi-25(OH)D2) is the C-3 epimer of the primary vitamin D metabolite 25-hydroxyvitamin D2 (25(OH)D2), differing solely in the stereochemical orientation of the hydroxyl group at the C-3 position . It is an isobaric stereoisomer that co-elutes with and shares mass transitions with 25(OH)D2 in many liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [1]. While 3-epi-25(OH)D2 is a naturally occurring metabolite detectable in specific populations, particularly infants, it exhibits significantly lower biological activity than the primary non-epimeric form [2]. Its presence can lead to clinically meaningful overestimation of 25(OH)D2 levels unless chromatographically resolved [3].

MethodLC-MS/MS epimer resolution
UseRetention time identity for 25(OH)D2 quantification
SelectionIsobaric stereoisomer reference standard

Why 3-epi-25-Hydroxy Vitamin D2 Cannot Be Substituted


Generic substitution of 3-epi-25-Hydroxy Vitamin D2 with standard 25-hydroxyvitamin D2 is analytically invalid due to their isobaric nature and distinct biological and clinical significance. These two stereoisomers share identical mass-to-charge ratios and fragmentation patterns, causing them to co-elute in non-optimized chromatographic systems [1]. Consequently, any analytical method that fails to chromatographically resolve the epimer will report a composite value that artificially inflates the true 25(OH)D2 concentration, potentially masking vitamin D deficiency [2]. In specific populations such as infants, C-3 epimers can constitute a substantial proportion of total circulating 25-hydroxyvitamin D [3]. Furthermore, the C-3 epimer exhibits markedly lower biological activity than its non-epimeric counterpart [4], rendering the composite measurement physiologically misleading. Accurate quantification therefore requires the use of a verified 3-epi-25(OH)D2 analytical standard to establish retention time identity and enable separate quantitation.

Target
3-epi-25-Hydroxy Vitamin D2
Substitute
25-Hydroxyvitamin D2
Co-elution resolved with optimized method
Co-elutes in non-optimized systems, inflates composite 25(OH)D2
Distinct stereochemical identity
Shared mass transitions; cannot separate without epimer standard
Markedly lower biological activity (class-level)
Primary bioactive metabolite; composite measurement physiologically misleading

3-epi-25-Hydroxy Vitamin D2 Evidence


Chromatographic Separation from 25(OH)D2

The 3-epi-25(OH)D2 standard enables baseline chromatographic separation from its non-epimeric counterpart, 25(OH)D2, which is essential to prevent quantification errors. In a validated UPLC-MS/MS method using a Kinetex F5 column (100 × 2.1 mm, 2.6 μm) with an isocratic mobile phase of 0.1% formic acid in methanol and water (70:30, v/v), 3-epi-25(OH)D2 was successfully resolved and quantified [1]. Without such separation, co-elution of the two isobaric species would result in an artificially inflated composite 25(OH)D2 value [2].

Chromatographic Separation
Head-to-head
Baseline separation, LLOQ 2 ng/mL
Enables distinct epimer quantitation
Kinetex F5 column, isocratic 70:30 MeOH:H2O
Analytical Chemistry Clinical Biochemistry LC-MS/MS Method Development

Bioactivity of C3 Epimers vs. Primary Metabolites

The C-3 epimers of 25-hydroxyvitamin D, including 3-epi-25(OH)D2, possess substantially lower biological activity compared to their non-epimeric counterparts. This class-level characteristic directly impacts the clinical interpretation of vitamin D status assays [1]. If epimers are not separately quantified, the composite 25(OH)D measurement includes a biologically less active fraction, leading to a potential misclassification of an individual's true vitamin D status [2].

Biological Activity
Class-level
Substantially lower vs primary metabolites
Composite measurement may overestimate functional vitamin D
Inferred from D3 epimer VDR studies
Endocrinology Vitamin D Metabolism Clinical Pharmacology

Vitamin D Status Misclassification Risk

In an observational study of cardiovascular disease patients and healthy volunteers, the presence of epimeric 25(OH)D forms led to quantifiable misclassification of vitamin D status. While 3-epi-25(OH)D2 levels were below the detection limit (2 ng/mL) in this adult cohort, the study highlights that 3-epi-25(OH)D3 levels were approximately 1.7 times higher in healthy volunteers and accounted for 9% of individuals being misclassified according to vitamin D status when epimers were not separately quantified [1]. This underscores the broader analytical necessity of resolving C-3 epimers to avoid status misclassification in any population where epimers are present.

Misclassification Risk
Context-dependent
~9% misclassification (D3 epimer context)
Supports need for epimer-resolved methods
D2 epimer below LOD in adult cohort
Clinical Epidemiology Cardiovascular Disease Vitamin D Assessment

Preventing Epimer Co-Elution

A 2025 candidate reference measurement procedure (RMP) for 25(OH)D2 and 25(OH)D3 explicitly incorporated measures to prevent the co-elution of 3-epi-25(OH)D2 and 3-epi-25(OH)D3 [1]. This isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) method utilized a two-dimensional heart-cut approach and supported liquid extraction (SLE) clean-up to minimize matrix effects and ensure that epimers do not interfere with the accurate quantification of the primary metabolites. The inclusion of epimer separation in a candidate RMP underscores the metrological necessity of having pure 3-epi-25(OH)D2 standards available for method validation and traceability.

RMP Epimer Resolution
Method context
ID-LC-MS/MS with 2D heart-cut
Standardization requires epimer-free quantification
Candidate RMP, SLE clean-up
Metrology Reference Measurement Procedures Standardization

3-epi-25-Hydroxy Vitamin D2 Application Scenarios


Pediatric Vitamin D LC-MS/MS Assay Development

The 3-epi-25(OH)D2 standard is essential for clinical laboratories developing and validating LC-MS/MS methods intended for pediatric populations. Infants are known to have a significant proportion of total circulating 25-hydroxyvitamin D as C-3 epimers [1]. To avoid clinically significant overestimation of vitamin D status, these methods must chromatographically separate 3-epi-25(OH)D2 from 25(OH)D2. The standard is used to establish retention time identity, optimize separation conditions, and prepare calibration curves and quality control materials [2].

Higher-Order Reference Method Development

Reference laboratories and metrology institutes developing higher-order reference measurement procedures (RMPs) for 25(OH)D2 require the 3-epi-25(OH)D2 standard to assess and document analytical specificity. As demonstrated in a recent candidate RMP, the ability to resolve and demonstrate the absence of interference from the epimer is a critical validation parameter for methods intended to serve as the basis for standardization and traceability [3].

Vitamin D Epimer Disease Association Studies

Research studies exploring the distinct physiological roles and disease associations of vitamin D epimers require separate quantification of 3-epi-25(OH)D2 and its non-epimeric counterpart. As shown in a lipid association study, 3-epi-25(OH)D3 and non-epimeric 25(OH)D3 exhibit discrepant relationships with serum LDL-C and triglycerides [4]. To extend such investigations to vitamin D2 metabolism and to populations with measurable 3-epi-25(OH)D2, an authentic analytical standard is required for assay development and accurate cohort characterization.

EQA and Proficiency Testing Materials

Organizations that prepare proficiency testing materials and external quality assessment samples for vitamin D assays require the 3-epi-25(OH)D2 standard to create challenge samples that test a laboratory's ability to correctly resolve and quantify epimers. The documented potential for 25(OH)D overestimation due to epimer interference [5] makes this a critical component of method performance evaluation.

Application
Selection Property
Validation Focus
Pediatric vitamin D LC-MS/MS assay development
Epimer-specific retention identity
Chromatographic resolution from 25(OH)D2
Reference measurement procedure development
Analytical specificity certification
Epimer interference absence documentation
Vitamin D epimer disease association research
Separate epimer quantification
Cohort characterization with resolved metabolites
EQA and proficiency testing material preparation
Epimer resolution challenge material
Method performance under epimer interference

Technical Documentation Hub

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38 linked technical documents
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